
6-Chloro-4-fluoropyridin-2-amine
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Overview
Description
6-Chloro-4-fluoropyridin-2-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-fluoropyridin-2-amine typically involves halogenation reactions. One common method is the nucleophilic substitution reaction where a pyridine derivative is treated with halogenating agents. For instance, 2-chloro-4-fluoropyridine can be synthesized by the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by treatment with fluoroboric acid and subsequent thermal decomposition .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-fluoropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and other heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 6-Chloro-4-fluoropyridin-2-amine is in drug discovery . It has been investigated for its potential as a lead compound in the development of antimicrobial and anticancer agents. The compound's structure allows it to interact with specific molecular targets, which can lead to the inhibition of enzymes critical for bacterial cell wall synthesis and cancer cell proliferation .
Key Findings:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant inhibition against various Gram-positive bacteria .
- Cancer Research: In vitro studies indicated that this compound could induce apoptosis in cancer cell lines by modulating specific signaling pathways .
Agrochemicals
The compound is also utilized in the production of agrochemicals . Its structural properties allow it to function as a building block for developing herbicides and pesticides. The incorporation of halogen atoms such as chlorine and fluorine enhances its biological activity against pests while improving its stability and efficacy .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that this compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to inhibit bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Case Study 2: Cancer Cell Apoptosis
In a separate investigation focused on cancer treatment, researchers explored the effects of this compound on human cancer cell lines. The study found that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent. Further modifications to the compound's structure were suggested to enhance its potency and selectivity .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Chloro-3-fluoropyridin-2-amine | Cl at position 4, F at position 3 | Moderate antibacterial activity |
3-Chloro-4-fluoropyridin-2-amine | Cl at position 3, F at position 4 | Lower potency compared to target |
2-Chloro-4-fluoropyridin-3-amine | Cl at position 2, F at position 4 | Similar activity profile |
The distinct substitution pattern on the pyridine ring contributes to the unique reactivity and selectivity of this compound compared to its analogs.
Mechanism of Action
The mechanism of action of 6-Chloro-4-fluoropyridin-2-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance the binding affinity and selectivity of the compound towards its targets. The exact pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
- 2-Chloro-4-fluoropyridine
- 4-Chloro-2-fluoropyridine
- 2-Amino-4-fluoropyridine
Comparison: 6-Chloro-4-fluoropyridin-2-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ringCompared to other similar compounds, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes .
Biological Activity
6-Chloro-4-fluoropyridin-2-amine is a pyridine derivative that has garnered interest in the fields of medicinal and agricultural chemistry due to its diverse biological activities. This compound, characterized by its unique substitution pattern, exhibits promising antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C5H5ClF N, with the following structural features:
- Chlorine at the 6-position
- Fluorine at the 4-position
- Amine group at the 2-position
This specific arrangement contributes to its biological activity by influencing its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance, a study reported that derivatives of this compound inhibited bacterial growth effectively, showcasing potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers significantly. The mechanism is believed to involve modulation of inflammatory pathways, although detailed mechanisms are still under investigation.
Antitumor Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays revealed that it can induce apoptosis in cancer cell lines. Notably, compounds derived from this structure have shown selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
Case Study 1: Antimicrobial Efficacy
A study conducted in 2023 evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The study concluded that the compound's structural features play a significant role in its antibacterial properties.
Case Study 2: Anti-inflammatory Mechanisms
In a study published in 2022, researchers explored the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The compound was administered intraperitoneally, resulting in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups. Histological analysis showed reduced tissue damage and edema, supporting its potential as an anti-inflammatory agent .
Case Study 3: Cancer Cell Apoptosis
A recent investigation into the anticancer properties of this compound revealed that it induces apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with varying concentrations of this compound. The study also identified key signaling pathways involved in apoptosis activation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structural Features | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |
---|---|---|---|---|
This compound | Cl at position 6, F at position 4 | High | Moderate | High |
3-Chloro-5-fluoropyridin-2-amine | Cl at position 3, F at position 5 | Moderate | Low | Moderate |
2-Amino-3-chloro-5-(trifluoromethyl)pyridine | Trifluoromethyl group present | Low | Moderate | Low |
This table illustrates that while several compounds exhibit biological activity, this compound stands out due to its higher efficacy across multiple biological assays.
Properties
Molecular Formula |
C5H4ClFN2 |
---|---|
Molecular Weight |
146.55 g/mol |
IUPAC Name |
6-chloro-4-fluoropyridin-2-amine |
InChI |
InChI=1S/C5H4ClFN2/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H2,8,9) |
InChI Key |
CYBOTGMDBCGDMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)F |
Origin of Product |
United States |
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